molecular formula C10H19NO2 B8690362 Tert-butyl allyl(ethyl)carbamate CAS No. 530157-09-6

Tert-butyl allyl(ethyl)carbamate

Cat. No. B8690362
Key on ui cas rn: 530157-09-6
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

Sodium hydride (60%, 0.25 g) was added to tert-butyl allylcarbamate (1.0 g) in anhydrous N-methylpyrrolidinone (4 ml) followed by ethyl iodide (1.6 ml). The crude product was purified by chromatography (SiO2, isohexane:ethyl acetate 19:1 as eluant) to afford the sub-title compound (0.53 g) as a colourless oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH:4]=[CH2:5].[CH2:14](I)[CH3:15]>CN1CCCC1=O>[CH2:14]([N:6]([CH2:3][CH:4]=[CH2:5])[C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)NC(OC(C)(C)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (SiO2, isohexane:ethyl acetate 19:1 as eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(OC(C)(C)C)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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